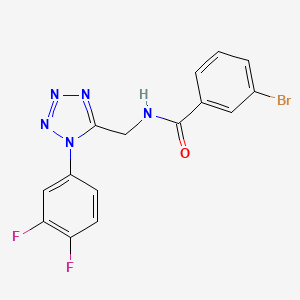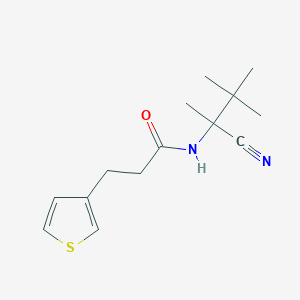
N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide, also known as CTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTTP is a small molecule inhibitor that can target specific enzymes involved in various biochemical pathways, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide works by inhibiting specific enzymes involved in various biochemical pathways. For example, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMPs, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been shown to have neuroprotective effects by preventing the death of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide is its specificity towards specific enzymes, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is the development of this compound as a potential anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have several biochemical and physiological effects, and its specificity towards specific enzymes makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis and formulation.
Synthesis Methods
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide involves the reaction of 3-(thiophen-3-yl)propanoic acid with 1-cyano-1,2,2-trimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(1-cyano-1,2,2-trimethylpropyl)-3-(thiophen-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. One of the major areas of research is the development of this compound as a potential anticancer agent. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the regulation of cell proliferation and apoptosis.
properties
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-13(2,3)14(4,10-15)16-12(17)6-5-11-7-8-18-9-11/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXLYKFDIFNKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


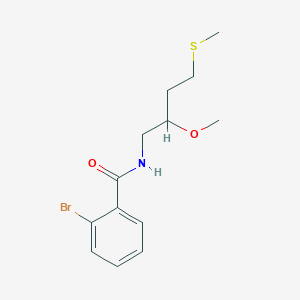
![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)
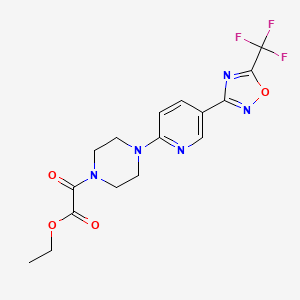
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2867184.png)

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)
![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)
![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
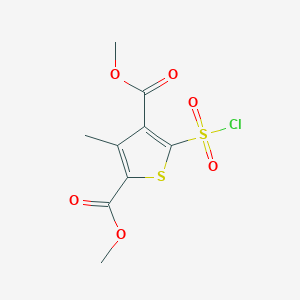

![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)
